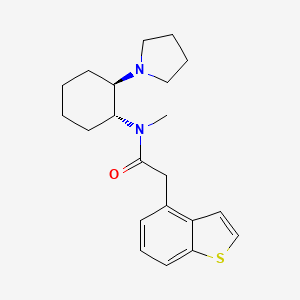

(rel)-RSD 921

Descripción

Propiedades

Número CAS |

111728-01-9 |

|---|---|

Fórmula molecular |

C21H28N2OS |

Peso molecular |

356.5 g/mol |

Nombre IUPAC |

2-(1-benzothiophen-4-yl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide |

InChI |

InChI=1S/C21H28N2OS/c1-22(18-8-2-3-9-19(18)23-12-4-5-13-23)21(24)15-16-7-6-10-20-17(16)11-14-25-20/h6-7,10-11,14,18-19H,2-5,8-9,12-13,15H2,1H3/t18-,19-/m1/s1 |

Clave InChI |

SYHJZCCNQDFHJQ-RTBURBONSA-N |

SMILES isomérico |

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |

SMILES canónico |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |

Apariencia |

Solid powder |

Otros números CAS |

114419-77-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

enzo(b)thiophene-4-acetamide, N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)- N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzo(b)thiophene-acetamide PD 117302 PD-117302 PD117302 RSD 921 RSD-921 trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl-)benzo-(b)-thiophene-4-acetamide |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (rel)-RSD 921 on Sodium Channels

(rel)-RSD 921: A Comprehensive Analysis of its Interaction with Voltage-Gated Sodium Channels

Introduction

This compound, also known as PD123,497, is the R,R enantiomer of the racemic κ-opioid agonist (±)PD117,302.[1] Despite its origin from a class of opioid receptor modulators, this compound exhibits negligible activity at opioid receptors and has been identified as a potent voltage-gated sodium channel blocker.[2] Its pharmacological profile is similar to that of lidocaine, positioning it as a Class I antiarrhythmic and local anesthetic agent.[1][3] This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its interaction with sodium channel isoforms, the kinetics of the block, and the experimental methodologies used for its characterization.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels, which is fundamental to its antiarrhythmic and local anesthetic properties.[2][4] The interaction is characterized by several key features:

-

Open-State Preference: Extensive research indicates that this compound preferentially interacts with the open state of the sodium channel.[3] This is evidenced by its potent block of a non-inactivating mutant channel (IFMQ3), although the potency is slightly reduced compared to wild-type channels that can inactivate.[3] This suggests that while fast inactivation is not required for the block, the open conformation is the primary target.

-

Use- and Frequency-Dependency: The blocking effect of this compound is significantly enhanced with repetitive stimulation, a phenomenon known as use-dependency or frequency-dependency.[3] This property is particularly pronounced in the cardiac sodium channel isoform (rNav1.5), where at a stimulation frequency of 30 Hz, 100 μM of RSD921 blocked 81 ± 4% of the current.[1] This is a critical feature for an antiarrhythmic drug, as it allows for selective targeting of rapidly firing cells, such as those in a tachyarrhythmia, with less effect on normally beating tissue.

-

Voltage-Dependence of Inactivation: this compound produces only a minimal hyperpolarizing shift in the steady-state voltage-dependence of inactivation across wild-type channel isoforms.[3] This indicates that the drug has a low affinity for the resting state of the channel and does not primarily act by stabilizing the inactivated state, further supporting the model of an open-channel block mechanism.

-

pH Sensitivity: The blocking action of this compound is enhanced under acidic conditions.[1][2] For both cardiac and skeletal muscle isoforms, a reduction in pH from 7.4 to 6.4 increased the degree of channel block.[1] This is clinically significant as ischemic tissues, such as in myocardial infarction, are characterized by local acidosis, suggesting that RSD921 could be more effective in these pathological conditions.[2][4]

Binding Site Considerations

The precise binding site of this compound has been a subject of investigation. Two primary hypotheses exist for sodium channel blockers: an intracellular site and an extracellular site.[1]

-

External Site Hypothesis: The rapid onset of action and fast reversal of the drug's effect upon washout, when applied to the external bathing fluid, support an extracellular site of action.[1]

-

Internal Site Hypothesis (Hydrophilic Pathway): this compound has a tertiary nitrogen with a pKa of 9.0, meaning it is protonated and carries a positive charge at physiological pH.[3] This charge would typically limit its ability to cross the cell membrane. However, it has been proposed that, like other local anesthetics, RSD921 may access a binding site within the channel's inner pore by traversing a hydrophilic pathway that becomes accessible only when the channel is in the open state.[3] This model elegantly combines the requirement for channel opening with the chemical properties of the molecule.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various rat sodium channel isoforms expressed in Xenopus laevis oocytes.

Table 1: Tonic Block Potency (EC50 Values) at pH 7.4

| Sodium Channel Isoform | Description | EC50 (μM) |

| rNav1.5 | Cardiac | 47 ± 3 |

| rNav1.2 | Neuronal | 37 ± 4 |

| rNav1.4 | Skeletal Muscle | 35 ± 3 |

| IFMQ3 Mutant | Non-inactivating Neuronal | 110 ± 5.5 |

Data sourced from Pugsley & Goldin (1999) and Walker et al. (2018).[1][3]

Table 2: Effect of pH on Sodium Current Blockade

| Sodium Channel Isoform | % Current Reduction at 30 μM (pH 7.4) | % Current Reduction at 30 μM (pH 6.4) |

| rNav1.5 | 40 ± 5% | 50 ± 1% |

| rNav1.2 | 52 ± 6% | 53 ± 7% |

| rNav1.4 | 49 ± 2% | 66 ± 2% |

Data sourced from Walker et al. (2018). Note: Current reduction is calculated as 100% minus the reported remaining current.[1]

Table 3: Kinetic Parameters of Open Channel Block (IFMQ3 Mutant)

| Parameter | Description | Value |

| kon | Association rate constant | 0.11 ± 0.012 x 106 M-1s-1 |

| koff | Dissociation rate constant | 12.5 ± 2.5 s-1 |

| KD | Equilibrium dissociation constant | 117 ± 31 μM |

Data sourced from Pugsley & Goldin (1999).[3]

Experimental Protocols

The characterization of this compound's effects on sodium channels primarily utilized two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes and patch-clamp techniques in isolated cardiomyocytes.

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique allows for the study of specific, cloned sodium channel isoforms in a controlled environment.

-

Oocyte Preparation: Stage V oocytes are harvested from adult female Xenopus laevis frogs. The follicular layer is removed by incubation in collagenase to allow for microelectrode penetration.

-

cRNA Injection: Plasmid DNA containing the full-length coding region for the desired rat sodium channel α-subunit isoform (e.g., rNav1.2, rNav1.4, rNav1.5) is linearized. In vitro transcription is then used to synthesize complementary RNA (cRNA). A known amount of cRNA (approx. 50 nL) is injected into each oocyte.[1] The oocytes are then incubated for 2-7 days to allow for channel protein expression.

-

Electrophysiological Recording:

-

Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection. The chamber is continuously perfused with a bath solution.

-

Solutions: The standard bath solution (ND96) typically contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.4.

-

Data Acquisition: Currents are recorded using a two-electrode voltage clamp amplifier. Data is filtered and digitized for analysis.

-

-

Voltage Protocols:

-

Tonic Block: Oocytes are held at a negative potential (e.g., -100 mV). Depolarizing pulses (e.g., to -10 mV) are applied to elicit peak sodium currents. A concentration-response curve is generated by applying increasing concentrations of RSD921 and measuring the reduction in peak current. The data is fit with a Hill equation to determine the EC50.[1]

-

Frequency-Dependent Block: To assess use-dependency, a train of depolarizing pulses (e.g., 30 pulses) is delivered from a holding potential at varying frequencies (e.g., 1 Hz and 30 Hz).[1] The peak current of each pulse in the train is measured, and the percentage of block is calculated relative to the first pulse.

-

2. Patch Clamp Electrophysiology in Isolated Rat Myocytes

This method is used to study the drug's effect on native sodium channels in their cellular environment.

-

Cell Isolation: Single cardiac myocytes are prepared by enzymatic digestion of hearts from adult male rats.[1]

-

Recording Configuration: The whole-cell patch-clamp configuration is used. A glass micropipette with a tip diameter of ~1 μm is pressed against the cell membrane, and suction is applied to rupture the membrane patch, allowing electrical access to the cell's interior.

-

Solutions:

-

Bath Solution (External): Composed of (in mM): 130 NaCl, 5.4 KCl, 1.0 MgCl2, 2.0 CaCl2, 5.0 CoCl2, 5.0 CsCl, with pH adjusted to 7.4.[1] CoCl2 and CsCl are used to block calcium and potassium currents, respectively, isolating the sodium current.

-

Pipette Solution (Internal): Contains a different ionic composition to mimic the cytosol.

-

-

Voltage Protocols: Cells are held at a hyperpolarized potential to ensure channels are in the resting state. Depolarizing voltage steps are applied to elicit sodium currents, and the effects of bath-applied RSD921 are measured.

Mandatory Visualizations

References

- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker. [escholarship.org]

- 3. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Selective Tool: A Technical History of PD-123319, the Pioneering AT2 Receptor Antagonist

For Immediate Release

A comprehensive technical guide detailing the discovery, development, and core experimental applications of PD-123319, a foundational tool in the study of the renin-angiotensin system, is now available. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the history and key data associated with this selective Angiotensin II Type 2 (AT2) receptor antagonist. Initially developed by Parke-Davis in the early 1990s, PD-123319, also referenced as PD-123497 in some early contexts, emerged from a concerted effort to develop non-peptide antagonists for angiotensin II receptors. This endeavor led to the crucial differentiation of angiotensin II receptor subtypes, AT1 and AT2, and established PD-123319 as a vital instrument for elucidating the physiological and pathophysiological roles of the AT2 receptor.

Discovery and Development: A New Era in Angiotensin II Research

The late 1980s and early 1990s marked a pivotal period in cardiovascular pharmacology, with a focus on developing orally active, non-peptide antagonists of the angiotensin II receptor. Initial research by Takeda Chemical Industries identified weakly active benzylimidazole derivatives. Building upon this foundation, researchers at DuPont Merck and Parke-Davis embarked on extensive structure-activity relationship (SAR) studies to enhance the potency and selectivity of these compounds.

While the primary thrust of many research programs was the development of AT1 receptor antagonists for the treatment of hypertension, the work at Parke-Davis also led to the identification of compounds with high affinity for a distinct, non-AT1 binding site. This culminated in the discovery of PD-123319, a highly selective ligand for what would be classified as the AT2 receptor. The seminal 1991 publication by Blankley and colleagues in the Journal of Medicinal Chemistry detailed the synthesis and structure-activity relationships of a series of non-peptide angiotensin II receptor binding inhibitors, establishing PD-123319 as a potent and selective AT2 subtype antagonist. This discovery provided the scientific community with a critical pharmacological tool to dissect the functions of the AT2 receptor, which were largely unknown at the time.

Mechanism of Action: Selective Blockade of the AT2 Receptor

PD-123319 is a competitive antagonist of the Angiotensin II Type 2 (AT2) receptor. It exhibits high affinity for the AT2 receptor and demonstrates substantial selectivity over the AT1 receptor. This selectivity is crucial for its utility in research, allowing for the specific investigation of AT2 receptor-mediated signaling pathways. The AT2 receptor is a G-protein coupled receptor, and its activation is known to counteract many of the effects of AT1 receptor stimulation, such as vasoconstriction and cellular proliferation. AT2 receptor signaling is complex and can involve the activation of various phosphatases and the production of nitric oxide.

Quantitative Data Summary

The following tables summarize the key quantitative data for PD-123319, including its binding affinity for the AT2 receptor and its selectivity over the AT1 receptor.

Table 1: Binding Affinity of PD-123319 for the Angiotensin II Type 2 (AT2) Receptor

| Parameter | Value | Species | Tissue/Cell Line | Reference |

| IC50 | 34 nM | Rat | Adrenal Tissue | [1] |

| IC50 | 6.9 nM | Bovine | Adrenal Glomerulosa Membranes | [2][3] |

| Ki | ~12 nM | - | AT2 Receptor | [4] |

Table 2: Selectivity of PD-123319 for the AT2 Receptor over the AT1 Receptor

| Parameter | Value | Comments | Reference |

| Selectivity Ratio (AT1/AT2) | ~10,000-fold | Based on comparative affinity studies. | [4] |

| IC50 at AT1 Receptor | >10 µM | Demonstrates low affinity for the AT1 receptor. | [2][3] |

Key Experimental Protocols

Radioligand Binding Assay

A standard method to determine the binding affinity of PD-123319 is a competitive radioligand binding assay.

Principle: This assay measures the ability of unlabeled PD-123319 to compete with a radiolabeled ligand for binding to the AT2 receptor.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the AT2 receptor.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled AT2 receptor ligand (e.g., [125I]-Sar1,Ile8-Angiotensin II) and varying concentrations of unlabeled PD-123319.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of PD-123319 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

AT2 Receptor Functional Assay (Nitric Oxide Release)

The functional antagonism of PD-123319 can be assessed by measuring its ability to block agonist-induced signaling downstream of the AT2 receptor.

Principle: Activation of the AT2 receptor can lead to the production of nitric oxide (NO). This assay measures the inhibition of agonist-stimulated NO release by PD-123319.

Protocol Outline:

-

Cell Culture: Endothelial cells or other suitable cell lines expressing the AT2 receptor are cultured.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of PD-123319.

-

Agonist Stimulation: An AT2 receptor agonist (e.g., Angiotensin II or CGP 42112A) is added to stimulate the cells.

-

NO Detection: The amount of NO produced is measured using a fluorescent dye (e.g., DAF-FM diacetate) or other NO detection methods.

-

Data Analysis: The ability of PD-123319 to inhibit the agonist-induced increase in NO production is quantified to determine its functional antagonist potency.

Visualizing Key Processes

AT2 Receptor Signaling Pathway

Caption: Simplified signaling pathways of the Angiotensin II Type 2 (AT2) receptor.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The discovery and development of PD-123319 by Parke-Davis was a landmark achievement in pharmacology. It provided the first highly selective tool to explore the enigmatic AT2 receptor, paving the way for a deeper understanding of the renin-angiotensin system's complexity. This technical guide serves as a resource for researchers utilizing this important compound, offering a historical perspective, key quantitative data, and foundational experimental protocols to support ongoing and future investigations into the roles of the AT2 receptor in health and disease.

References

(rel)-RSD 921 chemical structure and properties

An In-Depth Technical Guide to (rel)-RSD 921: A Potent Sodium Channel Blocker

Authored by Gemini

December 2025

Abstract

This compound, also known as PD-117302, is a potent voltage-gated sodium channel blocker. Originally synthesized as the (R,R)-enantiomer of the kappa-opioid receptor agonist PD-117,302, this compound has been demonstrated to lack significant activity at opioid receptors.[1] Its primary mechanism of action is the blockade of sodium channels, leading to its investigation as a potential local anesthetic and antiarrhythmic agent.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for its characterization are also presented.

Chemical Structure and Properties

This compound is a substituted arylbenzacetamide with the IUPAC name (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H28N2OS | [4][5] |

| Molecular Weight | 356.52 g/mol | [4] |

| IUPAC Name | (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride | [2] |

| CAS Number | 114419-77-1 | [5] |

| Melting Point | 147 °C (hydrated hydrochloride salt) | [2] |

| log P | 1.59 | [2] |

Pharmacological Properties

The primary pharmacological activity of this compound is the blockade of voltage-gated sodium channels. It exhibits a use-dependent and pH-dependent inhibition of these channels.

Table 2: Sodium Channel Blocking Activity of this compound

| Channel Isoform | Condition | Parameter | Value | Reference |

| rNav1.5 (cardiac) | - | IC50 | 3.8 ± 0.5 µM | [3] |

| Wild-type heart | Tonic block | EC50 | 35 - 47 µM | [6] |

| Wild-type skeletal muscle | Tonic block | EC50 | 35 - 47 µM | [6] |

| Wild-type neuronal | Tonic block | EC50 | 35 - 47 µM | [6] |

| rNav1.5 (cardiac) | 30 Hz stimulation | % block (100 µM) | 81 ± 4% | [2] |

| rNav1.4 (skeletal muscle) | 30 Hz stimulation | % block (100 µM) | 40 ± 5% | [2] |

| rNav1.2 (neuronal) | 30 Hz stimulation | % block (100 µM) | 24 ± 3% | [2] |

| rNav1.5 (cardiac) | pH 7.4 (30 µM) | % of control current | 60 ± 5% | [2] |

| rNav1.2 (neuronal) | pH 7.4 (30 µM) | % of control current | 48 ± 6% | [2] |

| rNav1.4 (skeletal muscle) | pH 7.4 (30 µM) | % of control current | 51 ± 2% | [2] |

| rNav1.5 (cardiac) | pH 6.4 (30 µM) | % of control current | 50 ± 1% | [2] |

| rNav1.2 (neuronal) | pH 6.4 (30 µM) | % of control current | 47 ± 7% | [2] |

| rNav1.4 (skeletal muscle) | pH 6.4 (30 µM) | % of control current | 34 ± 2% | [2] |

While being the (R,R)-enantiomer of a kappa-opioid agonist, this compound itself lacks significant activity at opioid receptors.[1]

Mechanism of Action: Sodium Channel Blockade

This compound exerts its pharmacological effects by physically obstructing the pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials.[7][8] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to use-dependent inhibition.[7] This property makes it more effective at blocking channels in rapidly firing cells, a characteristic of arrhythmias and neuronal hyperexcitability.

Caption: Mechanism of use-dependent sodium channel blockade by this compound.

Experimental Protocols

Sodium Channel Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to assess the inhibitory effect of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

Workflow Diagram:

Caption: Workflow for electrophysiological analysis of this compound.

Methodology:

-

Cell Preparation: Culture cells (e.g., HEK293) stably or transiently expressing the desired sodium channel isoform (e.g., Nav1.5).

-

Recording Solutions:

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).

-

-

Electrophysiological Recording:

-

Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in the resting state.

-

Apply depolarizing voltage steps (e.g., to -10 mV for 20 ms) to elicit sodium currents.

-

-

Drug Application:

-

After obtaining a stable baseline recording, perfuse the external solution containing various concentrations of this compound.

-

-

Use-Dependency Protocol:

-

To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 10 Hz, 30 Hz) in the absence and presence of this compound.

-

-

Data Analysis:

-

Measure the peak inward sodium current before and after drug application.

-

Construct concentration-response curves and calculate the IC50 or EC50 value.

-

For use-dependency, plot the normalized peak current against the pulse number to observe the rate and extent of block.

-

Radioligand Binding Assay (for Opioid Receptor Activity)

This protocol is used to determine the binding affinity of this compound for opioid receptors and confirm its lack of significant activity.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the kappa-opioid receptor (e.g., CHO-KOR cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Use a selective kappa-opioid receptor radioligand, such as [3H]U-69,593.

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, [3H]U-69,593, and varying concentrations of this compound or a known kappa agonist/antagonist (for control).

-

Total binding: Radioligand + membranes.

-

Non-specific binding: Radioligand + membranes + a high concentration of an unlabeled kappa ligand (e.g., 10 µM U-50,488H).

-

Specific binding: Total binding - non-specific binding.

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration: Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound is a potent, use-dependent sodium channel blocker with demonstrated antiarrhythmic and local anesthetic potential. Its lack of significant opioid receptor activity distinguishes it from its parent compound, PD-117,302. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development investigating novel sodium channel modulators.

References

- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]

- 8. Sodium Channel Blockers | Drug List, Examples, Mechanism of Action — Simplico [simplico.org]

Unveiling the Pharmacological Profile of (rel)-RSD 921: A Technical Guide

(rel)-RSD 921 , with the IUPAC designation (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride, is a novel compound recognized primarily for its potent sodium channel blocking activity, which underpins its antiarrhythmic and local anesthetic properties.[1][2] This technical guide provides an in-depth exploration of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacological Attributes

This compound is the (R,R)-enantiomer of the kappa (k) opioid receptor agonist PD117,302.[1] However, this compound itself demonstrates a significantly different pharmacological profile, with its primary actions centered on ion channel modulation rather than opioid receptor agonism.[1][2]

Physicochemical Properties

The hydrated hydrochloride salt of this compound has a molecular weight of 406 g/mol and a melting point of 147 °C.[3] Its lipid partition coefficient (log P) of 1.59 suggests moderate lipophilicity.[3]

Quantitative Analysis of Receptor and Ion Channel Interactions

The binding affinity and functional blockade of this compound have been quantified across various molecular targets. The following tables summarize these key interactions.

Table 1: Opioid Receptor and Sodium Channel Binding Affinity of this compound

| Target | Radioligand | IC50 (μM) | Ki (μM) |

| Kappa (κ) Opioid Receptor | [3H]U-69,593 | 0.4 ± 0.05 | 0.2 ± 0.02 |

| Mu (μ) Opioid Receptor | [3H](D-Ala2, N-methyl-Phe4, Gly-ol5)-enkephalin (DAMGO) | 7.6 ± 1.2 | 0.9 ± 0.1 |

| Sodium Channel (Site 2) | [3H]Batrachotoxinin (BTX) | 6.8 ± 0.9 | 6.1 ± 0.8 |

| Delta (δ) Opioid Receptor | [3H]D-Pen2, D-Pen5 enkephalin (DPDPE) | Negligible Effects | Not Determined |

Data sourced from radioligand binding assays.[3]

Table 2: Potency of this compound in Blocking Voltage-Gated Sodium Channel Isoforms

| Isoform | Tonic Block EC50 (μM) at pH 7.4 |

| rNav1.5 (cardiac) | Not explicitly stated, but equipotent to other isoforms |

| rNav1.2 (neuronal) | Not explicitly stated, but equipotent to other isoforms |

| rNav1.4 (skeletal muscle) | Not explicitly stated, but equipotent to other isoforms |

This compound produced equipotent tonic block of these sodium current isoforms.[1][3]

Table 3: Use-Dependent Block of Sodium Channel Isoforms by this compound

| Isoform | Concentration (μM) | Stimulation Frequency (Hz) | % Block |

| rNav1.5 (cardiac) | 100 | 30 | 81 ± 4 |

| rNav1.4 (skeletal muscle) | 100 | 30 | 40 ± 5 |

| rNav1.2 (neuronal) | 100 | 30 | 24 ± 3 |

Data obtained from electrophysiological studies on Xenopus laevis oocytes.[3]

Mechanism of Action: Ion Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels.[1][2] This blockade is enhanced under conditions of low pH and high extracellular potassium, which are characteristic of ischemic tissue.[1][2] Furthermore, the compound exhibits a pronounced use-dependent block, particularly of the cardiac sodium channel isoform (rNav1.5), indicating a higher affinity for channels in the open or inactivated state.[3]

In addition to its effects on sodium channels, this compound also blocks transient (Ito) and sustained (IKsus) outward potassium currents, although with lower potency compared to its sodium channel blocking activity.[1][2]

The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.

Experimental Protocols

This section details the methodologies employed to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for opioid receptors and sodium channels.

Protocol:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the target receptors (e.g., rat brain for opioid receptors).

-

Incubation: A constant concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

-

Kappa Opioid Receptor: [3H]U-69,593 (3 nM) is used as the radioligand.[3]

-

Mu Opioid Receptor: [3H](D-Ala2, N-methyl-Phe4, Gly-ol5)-enkephalin (DAMGO) (2 nM) is used.[3]

-

Delta Opioid Receptor: [3H]D-Pen2, D-Pen5 enkephalin (DPDPE) (2 nM) is used.[3]

-

Sodium Channel (Site 2): [3H]Batrachotoxinin (BTX) (5 nM) is used.[3]

-

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for the radioligand binding assay.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

Objective: To characterize the functional block of voltage-gated sodium channel isoforms by this compound.

Protocol:

-

Oocyte Preparation: Stage V oocytes are harvested from adult female Xenopus laevis frogs and defolliculated using collagenase.[3]

-

cRNA Injection: Oocytes are injected with 50 nL of in vitro transcribed cRNA encoding the desired rat sodium channel isoform (rNav1.2, rNav1.4, or rNav1.5).[3]

-

Incubation: Injected oocytes are incubated for 48 hours to allow for channel expression.[3]

-

Electrophysiological Recording:

-

Drug Application: this compound is applied to the bath solution at various concentrations.

-

Data Acquisition and Analysis:

-

Tonic Block: The reduction in the peak sodium current in the presence of this compound is measured to determine the EC50 for tonic block.

-

Use-Dependent Block: A train of depolarizing pulses (e.g., 30 pulses at 1 Hz or 30 Hz) is applied to assess the frequency-dependent block.[3] The percentage of current reduction during the pulse train is quantified.

-

Effect of pH: The blocking effect of a fixed concentration of this compound (e.g., 30 μM) is compared at physiological pH (7.4) and acidic pH (6.4).[3]

-

The following diagram illustrates the experimental setup for two-electrode voltage clamp.

Whole-Cell Patch Clamp Electrophysiology in Isolated Cardiomyocytes

Objective: To investigate the effects of this compound on sodium and potassium currents in native cardiac cells.

Protocol:

-

Cell Isolation: Single cardiac myocytes are isolated from adult male rat hearts by enzymatic digestion.[3]

-

Patch Clamp Recording:

-

A glass micropipette with a tip diameter of ~1 μm is pressed against the cell membrane to form a high-resistance seal (gigaohm seal).

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

The membrane potential is controlled, and ionic currents are recorded using a patch-clamp amplifier.

-

-

Voltage Protocols: Specific voltage protocols are applied to isolate and measure different currents:

-

Sodium Currents: Cells are held at a hyperpolarized potential (e.g., -150 mV) and then depolarized to elicit sodium currents.[3]

-

Potassium Currents: Different voltage steps are used to evoke transient outward (Ito) and sustained (IKsus) potassium currents.

-

-

Drug Application: this compound is applied via the bath solution.

-

Data Analysis: The effects of this compound on the amplitude and kinetics of the recorded currents are analyzed.

In Vivo Pharmacology

In vivo studies in rats, dogs, and baboons have demonstrated that this compound dose-dependently reduces blood pressure and heart rate.[1] It also prolongs the PR and QRS intervals of the electrocardiogram (ECG), consistent with its sodium channel blocking activity.[1] In animal models of arrhythmia, this compound has shown protective effects against electrically induced arrhythmias and those caused by coronary artery occlusion.[1][2]

Conclusion

This compound is a potent voltage-gated sodium channel blocker with additional, less potent effects on potassium channels. Its pharmacological profile, characterized by equipotent tonic block of neuronal, skeletal, and cardiac sodium channel isoforms and a marked use-dependent block of the cardiac isoform, makes it a compound of interest for its potential antiarrhythmic and local anesthetic applications. The detailed methodologies provided in this guide offer a framework for further investigation into the nuanced pharmacological effects of this and similar compounds.

References

- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker. [escholarship.org]

- 3. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

(rel)-RSD 921: A Technical Whitepaper on its Primary Pharmacological Profile as a Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of (rel)-RSD 921, also known as PD-117302. Contrary to the initial premise of it being a significant kappa opioid receptor agonist, extensive research demonstrates that this compound, the R,R enantiomer of the potent kappa agonist PD-117302, exhibits a pharmacological profile dominated by sodium channel blockade with negligible activity at opioid receptors. This document will elucidate the true mechanism of action of this compound, present quantitative data on its binding affinities and functional effects, detail the experimental methodologies used for its characterization, and provide visual representations of its signaling pathway and experimental workflows.

Introduction: Clarifying the Pharmacological Identity of this compound

This compound is structurally related to the selective kappa opioid agonist PD-117302 as its R,R enantiomer.[1][2] However, this stereochemical difference results in a profound shift in its pharmacological activity. While PD-117302 demonstrates potent agonism at the kappa opioid receptor, this compound lacks significant activity at any of the opioid receptor subtypes (mu, delta, or kappa).[1][2][3] Instead, its primary and most potent pharmacological effect is the blockade of voltage-gated sodium channels.[1][2][3] This makes this compound a subject of interest for its potential as a local anesthetic and antiarrhythmic agent.[1][2][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | IC50 (μM) | Ki (μM) |

| Kappa (κ) | Not Specified | 0.4 ± 0.05 | 0.2 ± 0.02 |

| Mu (μ) | Not Specified | 7.6 ± 1.2 | 0.9 ± 0.1 |

| Delta (δ) | Not Specified | Negligible effects | Not determined |

Data from radioligand binding studies.[1]

Table 2: Sodium Channel Binding and Functional Blockade by this compound

| Target | Parameter | Value |

| Sodium Channel (Site 2, BTX site) | IC50 (μM) | 6.8 ± 0.9 |

| Sodium Channel (Site 2, BTX site) | Ki (μM) | 6.1 ± 0.8 |

| Rat Cardiac Sodium Channel (rNav1.5) | EC50 (μM) | 47 ± 3 |

| Rat Neuronal Sodium Channel (rNav1.2) | EC50 (μM) | 37 ± 4 |

| Rat Skeletal Muscle Sodium Channel (rNav1.4) | EC50 (μM) | 35 ± 3 |

Binding data from radioligand binding studies. Functional blockade data from two-electrode voltage clamp experiments on Xenopus laevis oocytes.[1][4]

Mechanism of Action: Sodium Channel Blockade

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[5][6] These channels exist in three main states: resting, open (activated), and inactivated.[5] this compound exerts its effect by physically binding to and blocking the pore of the sodium channel, thereby preventing the influx of sodium ions that is necessary for depolarization.[1][2][3][4] This action leads to a decrease in the rate and magnitude of the action potential's rising phase (Phase 0), resulting in a reduced conduction velocity in non-nodal tissues.[5] This mechanism is the basis for its observed antiarrhythmic and local anesthetic properties.[1][2]

Caption: Signaling pathway of this compound as a sodium channel blocker.

Experimental Protocols

Radioligand Binding Assays for Opioid Receptor Affinity

Objective: To determine the binding affinity (IC50 and Ki) of this compound for mu, delta, and kappa opioid receptors.

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing the opioid receptor subtype of interest are prepared.

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69,593 for kappa) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for opioid receptor radioligand binding assay.

Two-Electrode Voltage Clamp for Sodium Channel Functional Analysis

Objective: To determine the functional potency (EC50) of this compound in blocking different isoforms of voltage-gated sodium channels.

Methodology:

-

Expression System: Xenopus laevis oocytes are injected with cRNA encoding the specific rat sodium channel isoform (e.g., rNav1.5, rNav1.2, rNav1.4) to induce channel expression in the oocyte membrane.

-

Electrophysiological Recording: The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is bathed in a solution containing known ion concentrations.

-

Voltage Protocol: A series of voltage steps are applied to the oocyte membrane to elicit sodium currents.

-

Drug Application: this compound is applied to the bath solution at increasing concentrations.

-

Data Acquisition: The peak sodium current is measured at each concentration of this compound.

-

Data Analysis: The concentration-response data are fitted to a Hill equation to determine the concentration of this compound that produces 50% of the maximal inhibition (EC50).

Caption: Experimental workflow for two-electrode voltage clamp assay.

Conclusion

References

- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker. [escholarship.org]

- 3. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 6. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of PD-123497: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of PD-123497, a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the binding kinetics, functional activity, and underlying signaling mechanisms of this critical research compound. Data is presented in structured tables for clarity, and detailed experimental protocols are provided for key assays.

Binding Affinity and Selectivity

PD-123497 and its close analog, PD-123319, are distinguished by their high affinity and remarkable selectivity for the Angiotensin II (Ang II) AT2 receptor over the AT1 receptor. This selectivity is crucial for elucidating the specific physiological and pathophysiological roles of the AT2 receptor.

Quantitative Binding Data

Competitive radioligand binding assays are fundamental to determining the affinity and selectivity of a compound for its target receptor. The data below, primarily derived from studies on the well-characterized analog PD-123319, serves as a strong surrogate for the binding profile of PD-123497.

| Parameter | Value | Receptor | Tissue/Cell System | Reference Compound |

| Kᵢ | ~12 nM | Human AT2 | - | PD-123319 |

| IC₅₀ | 34 nM | Rat AT2 | Adrenal Tissue | PD-123319 |

| IC₅₀ | 210 nM | Rat AT2 | Brain Tissue | PD-123319 |

| IC₅₀ | 50 ± 1 nM | Human AT2 | Coronary Microarteries | PD-123319 |

| Selectivity | ~10,000-fold | AT2 vs. AT1 | - | PD-123319 |

Table 1: Summary of Binding Affinity and Selectivity for the AT2 Receptor Antagonist PD-123319, a close analog of PD-123497.[1][2]

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of PD-123497 for the AT2 receptor.

1.2.1 Materials and Reagents

-

Membrane Preparation: Crude membrane fractions from tissues or cultured cells endogenously or exogenously expressing the Angiotensin II AT2 receptor.

-

Radioligand: High-affinity, subtype-selective radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II).

-

Unlabeled Competitor: PD-123497.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates and glass fiber filters (GF/C, pre-soaked in polyethyleneimine).

1.2.2 Procedure

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend and wash the pellet before final resuspension in assay buffer. Determine protein concentration via a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor, PD-123497.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of PD-123497 that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

1.2.3 Workflow Diagram

Radioligand Binding Assay Workflow.

Functional Antagonism

PD-123497 functions as an antagonist, blocking the downstream signaling cascades initiated by the binding of Angiotensin II to the AT2 receptor. The AT2 receptor is known to counteract many of the classical effects of the AT1 receptor, often through the activation of phosphatases and the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[3][4]

AT2 Receptor Signaling Pathway

Activation of the AT2 receptor by Angiotensin II initiates a signaling cascade that opposes the pro-inflammatory, proliferative, and vasoconstrictive effects typically mediated by the AT1 receptor. This pathway often involves the activation of protein phosphatases, leading to the dephosphorylation of key signaling molecules, and stimulation of the bradykinin-nitric oxide-cGMP system, which promotes vasodilation.[4][5] PD-123497 blocks these effects by preventing the initial binding of Ang II to the AT2 receptor.

AT2 Receptor Signaling and PD-123497 Antagonism.

Functional Assay: Inhibition of Neurite Outgrowth

In neuronal cell lines, such as SH-SY5Y, activation of the AT2 receptor by Ang II can promote neuronal differentiation, characterized by neurite outgrowth. PD-123497 can be used to antagonize this effect, providing a functional measure of its activity.

2.2.1 Protocol: Neurite Outgrowth Inhibition Assay

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Conditions: Seed cells in 96-well plates and differentiate for 7 days (e.g., using retinoic acid) at 37°C, 5% CO₂.

-

Treatment: Treat differentiated cells with a stimulating concentration of Angiotensin II in the presence of varying concentrations of PD-123497 or vehicle control.

-

Incubation: Incubate for an additional 72 hours at 37°C, 5% CO₂.

-

Staining and Imaging: After incubation, fix the cells and stain with fluorescent dyes to visualize cell bodies (e.g., Hoechst) and neurites (e.g., anti-β-III tubulin antibody). Acquire images using a high-content imaging system.

-

Analysis: Use image analysis software to quantify neurite length and branching per cell. Calculate the concentration of PD-123497 that causes 50% inhibition (IC₅₀) of Ang II-stimulated neurite outgrowth.

2.2.2 Workflow Diagram

Neurite Outgrowth Inhibition Assay Workflow.

Conclusion

PD-123497 is a highly selective and potent antagonist of the Angiotensin II AT2 receptor. Its in vitro profile, characterized by high binding affinity and the ability to functionally block AT2-mediated signaling pathways, makes it an indispensable tool for cardiovascular, renal, and neurological research. The protocols and data provided in this guide offer a comprehensive framework for its application in elucidating the complex roles of the AT2 receptor.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. ahajournals.org [ahajournals.org]

- 3. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin receptor blocker selectivity at the AT1- and AT2-receptors: conceptual and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

(rel)-RSD 921: A Comprehensive Technical Review of its Effects on Neuronal Action Potentials

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-RSD 921, also known as PD-123497, is a substituted arylbenzacetamide that has been identified as a potent sodium channel blocker.[1][2] Initially investigated for its potential as a local anesthetic and antiarrhythmic agent, its primary mechanism of action involves the modulation of voltage-gated sodium channels, which are fundamental to the generation and propagation of action potentials in neurons and other excitable cells.[1][3][4] This technical guide provides an in-depth analysis of the effects of this compound on neuronal action potentials, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms and workflows.

Core Mechanism of Action: Sodium Channel Blockade

This compound exerts its effects primarily by blocking voltage-gated sodium channels (Na_v).[1][3] This blockade reduces the influx of sodium ions into the neuron, which is a critical step in the depolarization phase of the action potential. The compound has been shown to interact with the open state of the Na+ channel.[4]

The effects of this compound have been characterized across different sodium channel isoforms, including the cardiac (rNa_v1.5), neuronal (rNa_v1.2), and skeletal muscle (rNa_v1.4) subtypes.[1] Notably, it produces a tonic block of these isoforms with similar potency.[4]

Quantitative Analysis of this compound Effects

The following tables summarize the key quantitative data on the effects of this compound on various sodium channel isoforms.

Table 1: Tonic Block of Wild-Type Sodium Channel Isoforms by this compound

| Channel Isoform | EC50 (μM) |

| Cardiac (rH1) | 35 - 47 |

| Skeletal Muscle | 35 - 47 |

| Neuronal | 35 - 47 |

| IFMQ3 Mutant Neuronal | 110 ± 5.5 |

Data sourced from studies on channels expressed in Xenopus laevis oocytes.[4]

Table 2: Use-Dependent Block of Sodium Channel Isoforms by this compound at 30 Hz

| Channel Isoform | This compound Concentration (μM) | % Block of Evoked Current |

| Cardiac (rNa_v1.5) | 100 | 81 ± 4 |

| Skeletal Muscle (rNa_v1.4) | 100 | 40 ± 5 |

| Neuronal (rNa_v1.2) | 100 | 24 ± 3 |

This demonstrates a marked frequency-dependent block, particularly for the cardiac isoform.[1]

Table 3: Effect of pH on this compound-Mediated Sodium Channel Block

| Channel Isoform | This compound Concentration (μM) | % Block at pH 6.4 |

| Cardiac (rNa_v1.5) | 30 | 50 ± 1 |

| Neuronal (rNa_v1.2) | 30 | 47 ± 7 |

| Skeletal Muscle (rNa_v1.4) | 30 | 34 ± 2 |

The channel block is enhanced at a lower pH, which is characteristic of ischemic conditions.[1]

Experimental Protocols

The following methodologies are representative of the key experiments used to characterize the effects of this compound.

Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

This technique is employed to study the effects of this compound on specific sodium channel isoforms expressed in a controlled system.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired wild-type or mutant sodium channel subunits.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a bathing solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES, pH 7.4).

-

Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

-

A series of voltage protocols are applied to elicit sodium currents.

-

-

Drug Application: this compound is added to the perfusion solution at various concentrations to determine its effect on the sodium currents.

-

Data Analysis: The recorded currents are analyzed to determine parameters such as tonic and use-dependent block.

Whole-Cell Patch Clamp in Isolated Rat Cardiac Myocytes

This method allows for the study of this compound's effects on native channels in their cellular environment.

-

Cell Isolation: Single cardiac myocytes are enzymatically dissociated from adult rat hearts.

-

Cell Plating: Isolated myocytes are plated on glass slides coated with poly-l-lysine.

-

Patch Clamp Recording:

-

A glass micropipette with a fire-polished tip is brought into contact with the cell membrane to form a high-resistance seal.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of whole-cell currents.

-

The bath solution typically contains NaCl, KCl, MgCl2, CaCl2, and other components to mimic physiological conditions.[1]

-

-

Voltage Protocols: Specific voltage-clamp protocols are used to isolate and measure sodium and potassium currents.

-

Drug Perfusion: this compound is perfused into the bath to assess its impact on the recorded currents.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound on Neuronal Action Potential

Caption: Mechanism of this compound on Neuronal Action Potential.

Experimental Workflow for Characterizing this compound

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a well-characterized sodium channel blocker with demonstrated activity against neuronal, cardiac, and skeletal muscle isoforms. Its mechanism of action, involving a potent and, in some cases, use-dependent block of voltage-gated sodium channels, underlies its effects on action potential generation and propagation. The enhancement of its blocking activity in acidic conditions suggests potential for increased efficacy in ischemic tissues. The detailed quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound and related compounds for therapeutic applications targeting neuronal excitability.

References

- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of (rel)-RSD 921: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical studies involving (rel)-RSD 921, a novel compound investigated for its pharmacological and toxicological properties. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of quantitative data, experimental methodologies, and mechanistic insights.

Core Mechanism of Action: Sodium Channel Blockade

This compound is the R,R enantiomer of the kappa (k) agonist PD117,302, but it lacks significant activity at opioid receptors.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels, a characteristic that underpins its potential as an antiarrhythmic and local anesthetic agent.[1][2] The compound exhibits state-, time-, and voltage-dependent interactions with sodium channels, with a preference for the open state of the channel. This targeted action is crucial for its therapeutic potential in conditions associated with myocardial ischemia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Channel/Preparation | Species | Value | Reference |

| IC50 (Sodium Current) | Cardiac Myocytes | Rat | 3.8 ± 0.5 µM | [2] |

| EC50 (Tonic Block) | rNav1.5 (cardiac) | Rat (expressed in Xenopus oocytes) | 47 ± 3 µM | [2] |

| EC50 (Tonic Block) | rNav1.2 (neuronal) | Rat (expressed in Xenopus oocytes) | 37 ± 4 µM | [2] |

| EC50 (Tonic Block) | rNav1.4 (skeletal muscle) | Rat (expressed in Xenopus oocytes) | 35 ± 3 µM | [2] |

| Use-Dependent Block (100 µM at 30 Hz) | rNav1.5 (cardiac) | Rat (expressed in Xenopus oocytes) | 81 ± 4% | [2] |

| Use-Dependent Block (100 µM at 30 Hz) | rNav1.4 (skeletal muscle) | Rat (expressed in Xenopus oocytes) | 40 ± 5% | [2] |

| Use-Dependent Block (100 µM at 30 Hz) | rNav1.2 (neuronal) | Rat (expressed in Xenopus oocytes) | 24 ± 3% | [2] |

Table 2: In Vivo Cardiovascular and Antiarrhythmic Effects of this compound

| Effect | Species | Observations | Reference |

| Blood Pressure and Heart Rate | Rats, Dogs, Baboons | Dose-dependent reduction | [1][2] |

| ECG Intervals | Rats, Dogs, Baboons | Prolongation of PR and QRS intervals | [1][2] |

| Ventricular Fibrillation Threshold | Rats, Non-human primates | Increased | [1][2] |

| Effective Refractory Period | Rats, Non-human primates | Prolonged | [1][2] |

| Protection against Arrhythmias | Rats | Protective against electrically and ischemia-induced arrhythmias | [1][2] |

Table 3: Toxicological and Pharmacokinetic Profile of this compound

| Parameter | Species | Value/Observation | Reference |

| Maximum Tolerable Dose (LD50) | Mice | Not explicitly stated, but doses up to 12.5 mg/kg i.v. were administered in acute toxicity studies. | [1] |

| Subacute Toxicology | Rats, Dogs | Limited but quantifiable effects. | [1][2] |

| Pharmacokinetics | Baboons | Plasma concentrations producing cardiac effects in vivo were similar to effective in vitro concentrations. | [1][2] |

Note: Detailed quantitative pharmacokinetic parameters such as clearance, volume of distribution, and half-life are not available in the reviewed literature.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage Clamp in Isolated Rat Cardiac Myocytes

Objective: To determine the effect of this compound on sodium and potassium currents in isolated cardiac myocytes.

Methodology:

-

Cell Isolation: Single cardiac myocytes were prepared by enzymatic digestion of hearts from adult male rats.

-

Cell Plating: Isolated cells were allowed to settle on a glass slide coated with poly-L-lysine within a chamber with a constant bath solution flow (1 mL/min).

-

Bath Solution Composition: The standard bath solution (pH 7.4, 24 °C) consisted of (in mM): 130 NaCl, 5.4 KCl, 1.0 MgCl2, 2.0 CaCl2, 5.0 CoCl2, and 5.0 CsCl.

-

Whole-Cell Recording: Whole-cell voltage-clamp recordings were performed. For sodium current measurements, currents were evoked by a voltage step to 0 mV from a prepulse potential of -150 mV.

-

Drug Application: this compound was applied to the bath solution at concentrations ranging from 1 to 30 µM to determine the concentration-dependent inhibition of sodium currents.

-

Potassium Current Measurement: The effects of this compound (100 and 300 µM) on transient outward (Ito) and sustained outward plateau (IKsus) potassium currents were examined by depolarizing the cell to +50 mV from a prepulse potential of -150 mV for 300 ms.[2]

In Vitro Electrophysiology: Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

Objective: To characterize the effects of this compound on different isoforms of the sodium channel.

Methodology:

-

Channel Expression: Plasmids containing the full-length coding regions for rat cardiac (rNav1.5), brain (rNav1.2), and skeletal muscle (rNav1.4) sodium channel isoforms were linearized and transcribed in vitro. The resulting RNA was injected into Stage V Xenopus laevis oocytes.

-

Electrophysiological Recording: A two-electrode voltage clamp was used to record sodium currents from the oocytes.

-

Tonic Block Assessment: A concentration range of 1–1000 µM of this compound was used to determine the EC50 values for tonic blockade of each sodium channel isoform at a physiological pH of 7.4.

-

pH Sensitivity: The effect of a lower pH (6.4) on channel blockade was examined at a this compound concentration of 30 µM.

-

Use-Dependent Block Assessment: A 30-pulse stimulation protocol at frequencies of 1 Hz and 30 Hz was used to evaluate the frequency-dependent properties of this compound. Cells were depolarized to -10 mV from a holding potential of -100 mV (or -120 mV for rNav1.5).

In Vivo Antiarrhythmic Activity: Ischemia-Induced Arrhythmias in Rats

Objective: To evaluate the protective effects of this compound against arrhythmias induced by myocardial ischemia.

Methodology:

-

Animal Preparation: Rats were anesthetized, and a branch of the left anterior descending (LAD) coronary artery was surgically exposed.

-

Recovery Period: A 30-minute recovery period was allowed after the surgical procedure.

-

Drug Administration: this compound was administered intravenously.

-

Induction of Ischemia: Five minutes after the start of drug administration, the LAD artery was occluded using a ligature to induce myocardial ischemia.

-

Arrhythmia Monitoring: The incidence and duration of ventricular arrhythmias were monitored and compared between vehicle- and drug-treated groups.

Visualizations

Signaling Pathway: Mechanism of Sodium Channel Blockade

Caption: Mechanism of action of this compound as a sodium channel blocker.

Experimental Workflow: In Vivo Assessment of Antiarrhythmic Efficacy

Caption: Workflow for in vivo evaluation of this compound's antiarrhythmic effects.

References

(rel)-RSD 921: A Technical Examination of its Effects on Cardiac Potassium Currents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (rel)-RSD 921 and its effects on potassium currents, with a particular focus on its activity in cardiac myocytes. This compound, identified as the R,R enantiomer of the kappa (k) agonist PD117,302, is primarily characterized as a potent sodium channel blocker. However, its interactions with other ion channels, specifically potassium channels, are crucial for a comprehensive understanding of its pharmacological profile. This document synthesizes available data to offer a detailed overview for research and development purposes.

Executive Summary

This compound is a novel compound with significant activity as a sodium channel blocker, positioning it as a potential local anesthetic and antiarrhythmic agent.[1][2][3] While its primary mechanism of action involves the inhibition of sodium currents, studies have shown that at higher concentrations, this compound also exerts an inhibitory effect on specific cardiac potassium currents.[1][2][3] Notably, it has been observed to block the transient outward potassium current (i_to) and the sustained outward potassium current (I_Ksus) in rat cardiac myocytes.[1][2][3] The potency of this potassium channel blockade is reported to be less than its effect on sodium channels.[1][2][3] This dual-channel activity suggests a complex pharmacological profile that warrants detailed investigation for its therapeutic potential and safety assessment.

Quantitative Data on Potassium Current Inhibition

The following table summarizes the available quantitative data on the effects of this compound on potassium currents as observed in rat cardiac myocytes. It is important to note that while the concentrations for these effects have been documented, the precise percentage of inhibition for i_to and I_Ksus is not specified in the available literature.

| Target Current | Species | Cell Type | Compound | Test Concentrations (μM) | Effect |

| Transient Outward (i_to) | Rat | Cardiac Myocytes | This compound | 100, 300 | Blockade |

| Sustained Outward (I_Ksus) | Rat | Cardiac Myocytes | This compound | 100, 300 | Blockade |

Detailed Experimental Protocols

The following is a detailed methodology for the key experiments cited in the literature regarding the effects of this compound on potassium currents. This protocol is based on the information provided in the primary research articles and standard electrophysiological practices.

Cell Preparation: Isolation of Rat Cardiac Myocytes

-

Objective: To obtain viable, single cardiac myocytes from a rat heart for electrophysiological recording.

-

Procedure:

-

Adult rats are euthanized in accordance with institutional guidelines.

-

The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.

-

The heart is perfused with a calcium-free buffer solution to wash out the blood and stop contractions.

-

This is followed by perfusion with a solution containing digestive enzymes (e.g., collagenase and protease) to break down the extracellular matrix.

-

The ventricular tissue is then minced and gently agitated to release individual myocytes.

-

The resulting cell suspension is filtered and the myocytes are allowed to settle in a high-potassium storage solution.

-

Electrophysiological Recording: Whole-Cell Voltage Clamp

-

Objective: To measure the transient outward (i_to) and sustained outward (I_Ksus) potassium currents in isolated rat cardiac myocytes and assess the inhibitory effects of this compound.

-

Apparatus:

-

Inverted microscope

-

Patch-clamp amplifier

-

Data acquisition system

-

Micromanipulators

-

Perfusion system

-

-

Solutions:

-

External Solution (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. To isolate potassium currents, a sodium channel blocker such as tetrodotoxin (B1210768) (TTX, 50 μM) is added.

-

Internal (Pipette) Solution (in mM): K-aspartate or K-gluconate, KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

-

-

Procedure:

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and mounted on the micromanipulator.

-

An isolated myocyte is identified under the microscope, and the micropipette is brought into contact with the cell membrane.

-

Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

A brief, strong suction pulse is then applied to rupture the patch of membrane under the pipette, establishing a whole-cell configuration.

-

The cell is held at a holding potential of -150 mV.

-

To elicit the i_to and I_Ksus currents, a 300 ms (B15284909) depolarizing voltage step to +50 mV is applied.

-

Control recordings are taken to establish a baseline current.

-

This compound is then perfused into the bath at concentrations of 100 µM and 300 µM, and the voltage-clamp protocol is repeated to measure the drug's effect on the potassium currents.

-

Currents are filtered at 5 kHz and digitized at 10 kHz for analysis.

-

Series resistance compensation of at least 90% is maintained throughout the experiment to minimize voltage errors.

-

Visualizations: Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of this compound's effects on cardiac ion channels.

References

- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker. [escholarship.org]

- 2. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (rel)-RSD 921: A Novel Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-RSD 921, also known by its synonym PD-123497, is a potent sodium channel blocker with significant potential as an antiarrhythmic and local anesthetic agent. Chemically identified as the (1R,2R) enantiomer of the kappa-opioid receptor agonist PD-117302, this compound exhibits a pharmacological profile dominated by its interaction with voltage-gated sodium channels, with minimal activity at opioid receptors. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and pharmacological effects, supported by quantitative data and detailed experimental protocols.

Chemical Identity and Structure

The IUPAC name for this compound is 2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide .[1] It is the R,R enantiomer of the racemate known as PD-117302, which is a selective kappa-opioid agonist.[2][3] The distinction is critical, as this compound's primary therapeutic actions stem from its sodium channel blocking properties, not opioid receptor agonism.

Chemical Structure:

(A 2D representation of the chemical structure of this compound)

Significance and Therapeutic Potential

This compound has demonstrated significant promise in preclinical studies as a novel therapeutic agent for cardiac arrhythmias and as a local anesthetic.[2] Its significance lies in its potent and selective blockade of sodium channels, a well-established mechanism for controlling cardiac excitability and nerve impulse propagation.

Key attributes of this compound include:

-

Antiarrhythmic Activity: It effectively suppresses arrhythmias induced by electrical stimulation and coronary artery occlusion in animal models.[2]

-

Local Anesthetic Properties: Demonstrates efficacy as a local anesthetic.

-

Favorable Pharmacological Profile: Exhibits a dose-dependent reduction in blood pressure and heart rate, consistent with its mechanism of action.[2]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels. This interaction is state-dependent, with a preferential affinity for the open and inactivated states of the channel. This characteristic is crucial for its antiarrhythmic efficacy, as it allows for targeted action on rapidly firing or depolarized tissues, such as those found in ischemic myocardium.

This compound also demonstrates a blocking effect on transient and sustained outward potassium currents, although with a lower potency compared to its action on sodium channels.[2][4] This multi-channel blocking activity may contribute to its overall antiarrhythmic profile.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

| Receptor/Channel | Parameter | Value | Reference |

| Kappa Opioid Receptor | IC50 | 0.4 ± 0.05 µM | [2] |

| Mu Opioid Receptor | IC50 | 7.6 ± 1.2 µM | [2] |

| Sodium Channel (Site 2) | IC50 | 6.8 ± 0.9 µM | [2] |

| Kappa Opioid Receptor | Ki | 0.2 ± 0.02 µM | [2] |

| Mu Opioid Receptor | Ki | 0.9 ± 0.1 µM | [2] |

| Sodium Channel (Site 2) | Ki | 6.1 ± 0.8 µM | [2] |

Table 1: Receptor and Ion Channel Binding Affinities of this compound.

| Sodium Channel Isoform | Parameter | Value | Reference |

| rNav1.2 (neuronal) | % Block (30 µM, pH 7.4) | 48 ± 6% | [2] |

| rNav1.4 (skeletal muscle) | % Block (30 µM, pH 7.4) | 51 ± 2% | [2] |

| rNav1.5 (cardiac) | % Block (30 µM, pH 7.4) | 60 ± 5% | [2] |

| rNav1.2 (neuronal) | % Block (30 µM, pH 6.4) | 47 ± 7% | [2] |

| rNav1.4 (skeletal muscle) | % Block (30 µM, pH 6.4) | 34 ± 2% | [2] |

| rNav1.5 (cardiac) | % Block (30 µM, pH 6.4) | 50 ± 1% | [2] |

| rNav1.2 (neuronal) | Use-dependent Block (100 µM, 30 Hz) | 24 ± 3% | [2] |

| rNav1.4 (skeletal muscle) | Use-dependent Block (100 µM, 30 Hz) | 40 ± 5% | [2] |

| rNav1.5 (cardiac) | Use-dependent Block (100 µM, 30 Hz) | 81 ± 4% | [2] |

| Isolated Cardiac Myocytes | IC50 (Sodium Current) | 3.8 ± 0.5 µM | [2] |

Table 2: Effects of this compound on Voltage-Gated Sodium Channel Isoforms.

Detailed Experimental Protocols

In Vivo Model of Ischemia-Induced Arrhythmia in Rats

This protocol describes the induction of cardiac arrhythmias through coronary artery occlusion to evaluate the antiarrhythmic efficacy of this compound.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a lead II electrocardiogram (ECG) is continuously monitored.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and a ligature is passed around it.

-

Drug Administration: this compound or vehicle is administered intravenously.

-

Induction of Ischemia: The LAD is occluded by tightening the ligature. The duration of occlusion is typically 5-10 minutes.

-

Reperfusion (Optional): The ligature is released to allow for reperfusion, which can also induce arrhythmias.

-

Data Analysis: The incidence and duration of ventricular tachycardia and fibrillation are quantified from the ECG recordings.

Measurement of Blood Pressure and Heart Rate

This protocol outlines the methodology for assessing the cardiovascular effects of this compound in conscious, unrestrained animals using telemetry.

Methodology:

-

Animal Models: Studies have been conducted in rats, dogs, and baboons.[2]

-

Telemetry Device Implantation: A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal or thoracic aorta of the animal.

-

Recovery Period: Animals are allowed to recover fully from surgery before any measurements are taken.

-

Data Acquisition: Blood pressure and heart rate are continuously monitored and recorded remotely.

-

Drug Administration: this compound is administered, and cardiovascular parameters are monitored for a specified period.

-

Data Analysis: Changes in systolic blood pressure, diastolic blood pressure, and heart rate from baseline are calculated and analyzed.

Electrophysiological Recording of Ion Channel Currents

This protocol details the whole-cell patch-clamp technique used to measure the effects of this compound on sodium and potassium currents in isolated cardiac myocytes.

Methodology:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from rat hearts.

-

Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record ionic currents.

-

Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and measure sodium currents (INa), transient outward potassium currents (Ito), and sustained outward potassium currents (IKsus).[2]

-

Drug Application: this compound is applied to the bath solution at various concentrations.

-